molecular formula C19H24N2O2 B5884305 3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol

3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol

Cat. No.: B5884305
M. Wt: 312.4 g/mol
InChI Key: VFFVYCXEXPMZLR-UHFFFAOYSA-N
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Description

3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol typically involves a multi-step process. One common method includes the Mannich reaction, where piperazine is incorporated into biologically active compounds. The reaction conditions often involve the use of solvents like toluene and ethyl acetate, and the reaction is monitored by thin-layer chromatography (TLC) to ensure completion . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a ligand in coordination chemistry and as a building block for more complex molecules. In biology, it has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. In medicine, it is being investigated for its potential therapeutic effects in treating neurological disorders and other diseases .

Mechanism of Action

The mechanism of action of 3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at adrenergic receptors, influencing neurotransmitter release and signal transduction pathways . This interaction can lead to various physiological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol can be compared to other piperazine derivatives such as trazodone, naftopidil, and urapidil. These compounds share a similar core structure but differ in their substituents and specific biological activities. The unique ethoxyphenyl group in this compound contributes to its distinct pharmacological profile, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-2-23-19-9-4-3-8-18(19)21-12-10-20(11-13-21)15-16-6-5-7-17(22)14-16/h3-9,14,22H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFVYCXEXPMZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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